2-fluoro-4-methoxy-N-phenylbenzamide

Description

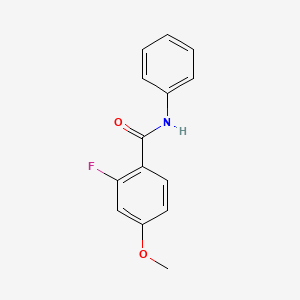

2-Fluoro-4-methoxy-N-phenylbenzamide is a benzamide derivative characterized by a fluorine substituent at the 2-position of the benzoyl ring, a methoxy group at the 4-position, and an N-phenyl group attached to the amide nitrogen.

The 4-methoxy group, being electron-donating, may modulate electronic properties, solubility, and fluorescence behavior.

Properties

IUPAC Name |

2-fluoro-4-methoxy-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-11-7-8-12(13(15)9-11)14(17)16-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXCQZIRABMVCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-methoxy-N-phenylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoro-4-methoxybenzoic acid and aniline.

Activation: The carboxylic acid group of 2-fluoro-4-methoxybenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

Amidation: The activated acyl chloride is then reacted with aniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group of the amide can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-fluoro-4-methoxybenzoic acid.

Reduction: Formation of 2-fluoro-4-methoxy-N-phenylbenzylamine.

Substitution: Formation of 2-amino-4-methoxy-N-phenylbenzamide.

Scientific Research Applications

2-fluoro-4-methoxy-N-phenylbenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their comparative properties:

Substituent Effects on Physicochemical Properties

- Fluorine vs. Fluorine at the 2-position may enhance thermal stability relative to chloro analogs due to stronger C-F bonds.

- Methoxy vs. Nitro Groups : Nitro groups (e.g., in 4MNB ) introduce strong electron-withdrawing effects, reducing fluorescence intensity but improving crystallinity. Methoxy groups balance electron donation, favoring solubility in polar solvents.

- Heterocyclic Extensions : Compounds with chromen or piperazine moieties exhibit altered π-conjugation and bioactivity profiles, though this comes at the cost of synthetic complexity.

Spectroscopic and Crystallographic Insights

- IR Spectroscopy : The absence of C=O stretches in triazole derivatives contrasts with the target compound’s amide C=O band (~1660–1680 cm⁻¹), highlighting functional group differences.

- Crystallography : Fluorinated benzamides (e.g., N-(2,4-difluorophenyl)-2-fluorobenzamide ) often exhibit tight molecular packing due to F···H interactions, whereas methoxy groups may introduce steric hindrance, affecting crystal lattice stability.

Fluorescence and Solubility

- The target compound’s fluorescence profile is anticipated to resemble N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide , with λem near 380 nm. Methoxy groups may enhance quantum yield relative to methyl analogs due to improved electron donation.

- Solubility in aqueous media is likely lower than sulfonamide-containing analogs but higher than brominated/nitro derivatives due to methoxy’s moderate polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.